N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC10993793
Molecular Formula: C15H11F2N5OS
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide -](/images/structure/VC10993793.png)
Specification
Molecular Formula | C15H11F2N5OS |
---|---|
Molecular Weight | 347.3 g/mol |
IUPAC Name | N-(3,4-difluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C15H11F2N5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23) |
Standard InChI Key | FMZNEUBNXALYMY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide integrates three key components:
-
N-(3,4-Difluorophenyl) Group: A benzene ring substituted with fluorine atoms at the 3rd and 4th positions, enhancing electronegativity and influencing molecular interactions .
-
Sulfanyl Bridge (-S-): A sulfur atom linking the acetamide backbone to the tetrazole ring, contributing to conformational flexibility and redox activity.
-
1-Phenyl-1H-Tetrazol-5-yl Group: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric properties and metabolic stability .
Table 1: Theoretical Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHFNOS |
Molecular Weight | 347.36 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (amide O, tetrazole N, F) |
Topological Polar Surface Area | 109 Ų |
These properties are derived from structural analogs, such as (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone and N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which share functional groups critical to reactivity and solubility.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions, leveraging methodologies observed in analogous acetamide derivatives:
Step 1: Preparation of Chloroacetamide Intermediate
N-(3,4-difluorophenyl)chloroacetamide is synthesized via nucleophilic acyl substitution, where 3,4-difluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Step 2: Thiolation Reaction
The chloroacetamide intermediate undergoes a thiolation reaction with 1-phenyl-1H-tetrazole-5-thiol. This step typically employs polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to facilitate sulfur nucleophile attack.
Step 3: Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final compound. Structural confirmation is achieved through H NMR, C NMR, and high-resolution mass spectrometry .
Physicochemical Properties
While experimental data for this specific compound are scarce, inferences are drawn from structurally related molecules:
Solubility
-
Polar Solvents: Moderate solubility in DMSO (20–30 mg/mL) due to the amide and tetrazole groups .
-
Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL).
Stability
-
Thermal Stability: Decomposition above 200°C, consistent with acetamide derivatives .
-
Photostability: Susceptible to UV-induced degradation of the tetrazole ring, necessitating storage in amber glass .
Research Gaps and Future Directions
-
Pharmacological Profiling: In vitro assays to evaluate kinase inhibition or antimicrobial activity.
-
Crystallographic Studies: X-ray diffraction to resolve three-dimensional conformation and intermolecular interactions.
-
Structure-Activity Relationships: Modifications to the difluorophenyl or tetrazole groups to optimize bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume